(2-Amino-3,5-dichloro-phenyl)-methanol
Description
Contextualization of Substituted Anilines and Benzyl (B1604629) Alcohols in Chemical Research
Substituted anilines are a cornerstone of modern chemical research, serving as pivotal intermediates in the synthesis of a vast array of organic compounds. Their importance is underscored by their prevalence in pharmaceuticals, dyes, and polymers. The amino group in anilines is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, this high reactivity can sometimes lead to multiple substitutions and other side reactions, necessitating the use of protecting groups to control the outcome of chemical transformations. libretexts.orgchemistrysteps.com Halogenated anilines, in particular, are valuable precursors due to the dual functionality of the amino group and the halogen substituents, which can participate in cross-coupling reactions. nih.govacs.org
Similarly, substituted benzyl alcohols are versatile intermediates in organic synthesis. anshulchemicals.com The hydroxyl group can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or it can be converted into a good leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. organic-chemistry.orgkoreascience.krresearchgate.net The combination of an aniline and a benzyl alcohol moiety within the same molecule, as seen in 2-aminobenzyl alcohols, provides a powerful platform for the synthesis of various heterocyclic compounds, including quinolines and quinazolines. acs.orgresearchgate.netresearchgate.net
Strategic Importance of (2-Amino-3,5-dichloro-phenyl)-methanol as a Synthetic Precursor
The specific structure of this compound makes it a highly valuable, though currently under-explored, synthetic precursor. The presence of both a nucleophilic amino group and a versatile hydroxymethyl group allows for a range of intramolecular and intermolecular reactions. For instance, 2-aminobenzyl alcohols are known to undergo condensation reactions with aldehydes and ketones to form various heterocyclic systems. acs.orgsigmaaldrich.com
A plausible synthetic route to this compound would involve the reduction of a suitable precursor such as 2-amino-3,5-dichlorobenzaldehyde (B1290416) or 2-amino-3,5-dichlorobenzoic acid. nih.govmatrix-fine-chemicals.comcymitquimica.com The chemical literature describes the synthesis of the analogous 2-amino-3,5-dibromobenzaldehyde from o-nitrobenzaldehyde, suggesting a similar pathway could be employed for the chlorinated counterpart. patsnap.comgoogle.comnih.gov
Below is a table of the key chemical properties of this compound, some of which are estimated based on its structure and comparison with analogous compounds like its dibromo counterpart. nih.gov
| Property | Value |
| Molecular Formula | C₇H₇Cl₂NO |
| Molecular Weight | 192.04 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like methanol (B129727), ethanol (B145695), and DMSO |
| CAS Number | Not readily available |
Note: Some properties are predicted and await experimental verification.
Overview of Research Trajectories in this compound Chemistry
The unique arrangement of functional groups in this compound opens up several promising avenues for future research. The primary amino group can be diazotized and subsequently replaced by a variety of substituents, a transformation that is a cornerstone of aromatic chemistry. libretexts.org Furthermore, the amino group can be acylated to modulate its activating effect and to introduce further diversity. chemistrysteps.com
The hydroxymethyl group is also a focal point for synthetic manipulation. Its oxidation would provide 2-amino-3,5-dichlorobenzaldehyde, a valuable intermediate in its own right. Alternatively, conversion of the alcohol to a benzyl halide would create an electrophilic center for the introduction of various nucleophiles. researchgate.net
The combination of the amino and hydroxymethyl groups in an ortho relationship is particularly powerful for the synthesis of fused heterocyclic systems. For example, reaction with ketones in the presence of a suitable catalyst could lead to the formation of substituted quinolines through a modified Friedländer synthesis. sigmaaldrich.com
The following table outlines potential reactions that this compound could undergo, based on the known reactivity of its functional groups.
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Oxidation of Alcohol | PCC, CH₂Cl₂ | 2-Amino-3,5-dichlorobenzaldehyde |
| Conversion to Benzyl Chloride | SOCl₂, pyridine | (2-Amino-3,5-dichloro-phenyl)-chloromethane |
| N-Acetylation | Acetic anhydride (B1165640), pyridine | N-(2-hydroxymethyl-4,6-dichlorophenyl)acetamide |
| Sandmeyer Reaction (via Diazotization) | 1. NaNO₂, HCl, 0 °C; 2. CuX (X = Cl, Br, CN) | (2-X-3,5-dichloro-phenyl)-methanol |
| Cyclization with Ketones | R-CO-CH₂-R', catalyst, heat | Substituted dichlorinated quinolines |
This compound represents a promising yet underexplored building block in organic synthesis. Its unique combination of a reactive amino group, a versatile hydroxymethyl group, and a dichlorinated aromatic ring provides a platform for the synthesis of a wide range of complex molecules, particularly heterocyclic compounds. While direct research on this specific molecule is limited, the well-established chemistry of substituted anilines and benzyl alcohols provides a strong foundation for predicting its reactivity and synthetic utility. Further investigation into the synthesis and applications of this compound is warranted and is likely to yield novel and efficient routes to valuable chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-amino-3,5-dichlorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIENSVXBANITPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 3,5 Dichloro Phenyl Methanol
Classical Multi-Step Synthetic Routes
Traditional syntheses typically involve a sequence of reactions to build the molecule's functionality step-by-step. This often involves the initial preparation of a substituted benzene (B151609) ring followed by the modification and introduction of the required functional groups.
The introduction of the amino group at the C2 position is commonly achieved via a two-step nitration-reduction sequence. This process is a cornerstone of aromatic chemistry for installing an aniline moiety.
A plausible route begins with a dichlorinated aromatic compound. This precursor is subjected to electrophilic nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group onto the ring. The directing effects of the existing chlorine atoms and other substituents are crucial for achieving the desired regiochemistry. Following nitration, the nitro group is reduced to the primary amine (-NH₂). A variety of reducing agents can be employed for this transformation. A common laboratory and industrial method involves the use of metals in acidic media, such as iron powder in the presence of acetic or hydrochloric acid. patsnap.comgoogle.com This method is effective and cost-efficient. For instance, the reduction of o-nitrobenzaldehyde using an iron powder/glacial acetic acid system is a well-established procedure to obtain the corresponding o-aminobenzaldehyde, which can serve as a key intermediate. patsnap.comgoogle.com
The regioselective introduction of two chlorine atoms at the C3 and C5 positions is a critical step that defines the final structure. This can be achieved either before or after the establishment of the amino and alcohol functionalities.
If starting with an aniline or aminobenzaldehyde precursor, direct electrophilic chlorination can be employed. The strongly activating and ortho-, para-directing nature of the amino group facilitates this reaction. Reagents such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) are often used for this purpose under controlled conditions to prevent over-halogenation and side reactions. For example, a method for synthesizing a related compound, 2-amino-3,5-dichloro-N-methylbenzamide, involves the direct chlorination of the 2-amino-N-methylbenzamide intermediate using TCCA. patsnap.com This highlights a protocol where halogenation is performed on a molecule already containing the amino group.
Alternatively, a precursor like 2,5-dichlorobenzoic acid can be synthesized and then further functionalized. google.com This approach establishes the chlorine substitution pattern early in the synthetic sequence.
The final key functional group, the benzylic alcohol (-CH₂OH), is typically formed by the reduction of a corresponding carboxylic acid or aldehyde. The choice of precursor dictates the specific reducing agent and reaction conditions.
If the synthesis proceeds through a 2-amino-3,5-dichlorobenzaldehyde (B1290416) intermediate, a selective reduction of the aldehyde group is required. Mild reducing agents are necessary to avoid the reduction of other functional groups. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. google.com
Should the synthesis utilize 2-amino-3,5-dichlorobenzoic acid as the key intermediate, a more powerful reducing agent is needed to convert the carboxylic acid to the primary alcohol. nih.govmatrix-fine-chemicals.com Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF) is the classic reagent for this purpose. However, its high reactivity necessitates careful handling and inert atmosphere conditions. An alternative involves the use of borane complexes, such as borane-tetrahydrofuran (BH₃·THF). A related preparation of 3,5-dichlorobenzyl alcohol utilizes potassium borohydride in the presence of zinc chloride to reduce 3,5-dichlorobenzoyl chloride, showcasing another effective reductive pathway. patsnap.com
| Precursor | Reducing Agent | Solvent | Typical Conditions |
| 2-Amino-3,5-dichlorobenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room Temperature |
| 2-Amino-3,5-dichlorobenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0°C to Reflux |
| 3,5-Dichlorobenzoyl chloride | Potassium Borohydride (KBH₄) / ZnCl₂ | Tetrahydrofuran (THF) | Reflux |
Novel and Optimized Synthetic Approaches
Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. These principles have led to the development of optimized routes for synthesizing complex molecules like (2-Amino-3,5-dichloro-phenyl)-methanol.
Catalytic hydrogenation offers a cleaner and often more selective alternative to stoichiometric metal-based reducing agents. This technique can be applied to both the reduction of the nitro group to form the aniline and the reduction of the aldehyde or carboxyl group to form the benzylic alcohol.
For the reduction of a nitro-dichloroaromatic precursor, catalytic hydrogenation over catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel is highly efficient. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate (B1210297). This method avoids the formation of large amounts of metal waste associated with classical reductions.
Similarly, catalytic hydrogenation can be employed for the reduction of aldehydes and, under more forcing conditions, carboxylic acids. The development of sophisticated catalysts, such as those based on copper, zinc, and zirconium oxides (CuO/ZnO/ZrO₂), has advanced the field of CO₂ hydrogenation to methanol, demonstrating the power of catalysis in forming C-O bonds. mdpi.comnih.govmdpi.com While the substrate is different, the underlying principles of catalyst design for selective hydrogenation are relevant. The choice of catalyst and reaction conditions (temperature, pressure) is critical to ensure the desired transformation occurs without affecting the chlorine substituents on the aromatic ring, a process known as hydrodehalogenation.
| Transformation | Catalyst | Hydrogen Source | Advantages |
| Nitro to Amine | Pd/C, Pt/C, Raney Ni | H₂ gas | High efficiency, clean workup, high selectivity |
| Aldehyde to Alcohol | Pd/C, Ni | H₂ gas | Mild conditions, high yield |
| Carboxylic Acid to Alcohol | Ru- or Rh-based catalysts | H₂ gas | High pressure/temperature needed, avoids LiAlH₄ |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov Applying these principles to the synthesis of this compound involves several potential improvements over classical routes.
One key area is the use of heterogeneous catalysts that can be easily recovered and reused, reducing waste and cost. For example, the use of magnetic nanoparticles like ZnFe₂O₄ as catalysts in organic synthesis allows for simple magnetic separation from the reaction mixture. ajgreenchem.com The development of solid-supported catalysts for hydrogenation or other steps would align with these goals.
Solvent choice is another critical factor. Shifting from chlorinated or volatile organic solvents to greener alternatives like water, ethanol, or even solvent-free conditions can significantly reduce environmental impact. Furthermore, developing "one-pot" or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can improve atom economy, reduce waste, and save energy. An electrochemical approach, which uses electricity to drive redox reactions, represents a frontier in green synthesis, potentially allowing for the conversion of hydroxyl acids to amino acids under mild conditions with minimal reagent waste. nsf.gov Adopting such principles could lead to a more sustainable and efficient manufacturing process for this compound.
Microwave-Assisted and Sonochemical Synthesis Enhancements
Process intensification techniques like microwave irradiation and sonochemistry offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity.
Microwave-Assisted Synthesis: Microwave energy provides rapid and uniform heating, often accelerating reaction rates. This technology has been successfully applied to the reduction of carbonyl compounds. For example, sodium borohydride supported on alumina has been used for the solvent-free microwave-assisted reduction of aldehydes and ketones, achieving yields of 80-93%. cem.com Another study demonstrated the reduction of various aldehydes and ketones with silica-supported sodium borohydride under microwave irradiation, with most reactions completing within ten minutes. sapub.org A rapid, microwave-assisted one-pot synthesis of primary amines from aldehydes via reductive N-alkylation has also been developed, highlighting the technology's suitability for high-throughput applications. organic-chemistry.org
Sonochemical Synthesis: Ultrasound irradiation promotes reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones. While specific sonochemical syntheses of this compound are not prominent in the literature, the technique has been shown to influence the reactivity of related precursors. For instance, in reactions involving substituted benzaldehydes, ultrasonic irradiation favored the formation of cinnamaldehydes in condensation reactions, whereas microwave irradiation led to different products, demonstrating that the energy source can direct reaction pathways. researchgate.net
Flow Chemistry Applications in Continuous Synthesis
Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability. This technology is well-suited for the multi-step synthesis of fine chemicals and active pharmaceutical ingredients (APIs).
Mechanistic Investigations of Key Synthetic Steps
A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound, ensuring high selectivity and yield. The key transformations involved are the regioselective chlorination of an amino-aromatic ring and the reduction of a carbonyl group to a primary alcohol.
Elucidation of Reaction Pathways for Halogenation and Reduction
Halogenation Pathway: The synthesis requires the introduction of two chlorine atoms onto the phenyl ring, directed by the activating amino group. The -NH₂ group is a powerful ortho-, para-director in electrophilic aromatic substitution. byjus.com The reaction proceeds via the attack of an electrophilic chlorine species (e.g., from Cl₂ or N-chlorosuccinimide) on the electron-rich aromatic ring. Density Functional Theory (DFT) studies on the chlorination of aniline have shown that the reaction is consistent with the traditional description, where the orientation is governed by the stability of the intermediate Wheland complex (also known as an arenium ion). researchgate.netresearchgate.net The amino group stabilizes the positive charge in the ortho and para intermediates through resonance, making these positions highly susceptible to electrophilic attack.
Reduction Pathway: The conversion of a precursor, such as (2-Amino-3,5-dichloro-phenyl)-benzaldehyde or a corresponding ketone, to the final methanol product involves the reduction of the carbonyl group. A common and selective reagent for this transformation is sodium borohydride (NaBH₄). The mechanism proceeds in two main steps:
Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. pressbooks.pubmasterorganicchemistry.com This breaks the C=O π-bond and forms a new C-H bond, resulting in a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com
Protonation: The negatively charged alkoxide intermediate is then protonated by a protic solvent (like methanol or water, often added in a second workup step) to yield the final alcohol product. pressbooks.publibretexts.org
This process is highly selective for aldehydes and ketones and typically does not reduce other functional groups like esters or amides under standard conditions. masterorganicchemistry.com
Role of Reaction Conditions on Selectivity and Yield Optimization
The outcome of the synthesis is highly dependent on the precise reaction conditions employed.
Halogenation Selectivity: In the chlorination of anilines, controlling the reaction conditions is critical to prevent over-halogenation and the formation of undesired isomers.
Protecting Groups: To achieve monochlorination or prevent oxidation, the highly activating amino group is often temporarily converted to a less activating amide group (e.g., an acetanilide) before halogenation.
Reaction Medium: In strongly acidic media, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group. This can be exploited to change the regioselectivity of the substitution. byjus.com
Catalyst: Palladium-catalyzed C-H chlorination has been developed for the meta-chlorination of anilines, demonstrating how catalyst choice can completely override the innate directing effect of the amino group. nih.gov
Reduction Yield and Conditions: The efficiency of the carbonyl reduction is influenced by the choice of reducing agent, solvent, and temperature.
Reducing Agent: While sodium borohydride is a mild and selective choice, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but are less selective and require anhydrous conditions. libretexts.org
Solvent: The choice of solvent can affect the rate of reduction. Protic solvents like methanol or ethanol are commonly used with NaBH₄.
Temperature: Reductions with NaBH₄ are typically run at or below room temperature to control the reaction rate and minimize side reactions.
The following table outlines how different conditions can influence the key synthetic steps.
| Step | Parameter | Effect on Selectivity and Yield |
| Halogenation | Acidity of Medium | High acidity protonates the amine to an anilinium ion, switching directing effect from ortho, para to meta. byjus.com |
| Catalyst Choice | Specialized catalysts (e.g., Pd-based) can direct chlorination to the meta position, overriding the -NH₂ group's natural directivity. nih.gov | |
| Protecting Group | Acylation of the amine group moderates its activating effect, allowing for more controlled halogenation. | |
| Reduction | Reducing Agent | NaBH₄ is selective for aldehydes/ketones. LiAlH₄ is stronger but less selective and reacts with protic solvents. libretexts.org |
| Solvent | Protic solvents (e.g., methanol) are suitable for NaBH₄ and also serve as the proton source for the final alcohol. libretexts.org | |
| Temperature | Lower temperatures are generally preferred to ensure selectivity and prevent side reactions. |
Impurity Profiling and Control in Synthetic Processes
Effective impurity profiling is crucial to ensure the quality and purity of the final this compound product. The impurities associated with this compound are primarily process-related, originating from the starting materials or incomplete reactions. The chloro-analog of this compound is structurally similar to Ambroxol Impurity A, which is (2-amino-3,5-dibromophenyl)methanol. researchgate.net
The most significant potential impurities are the unreacted starting material and by-products from the synthesis of the precursor aldehyde.
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Origin |
| 2-Amino-3,5-dichlorobenzaldehyde | C₇H₅Cl₂NO | Unreacted Starting Material: Results from the incomplete reduction of the aldehyde. pharmaffiliates.com |
| (2-Amino-5-chlorophenyl)-methanol | C₇H₈ClNO | Precursor-Related Impurity: Arises if the starting aniline for the precursor synthesis is incompletely chlorinated. |
| Isomeric Impurities (e.g., 2-Amino-4,5-dichlorobenzaldehyde) | C₇H₅Cl₂NO | Precursor-Related Impurity: Formed during the chlorination step of the precursor synthesis, leading to the corresponding reduced alcohol impurity. |
Control Strategies
To minimize the presence of these impurities, a multi-faceted control strategy is employed, focusing on raw material quality, reaction optimization, and final purification.
Control of Raw Materials: The synthesis must begin with a highly pure form of 2-Amino-3,5-dichlorobenzaldehyde. The precursor should be analyzed for isomeric impurities and compounds with incorrect degrees of chlorination before use.
Optimization of Reaction Parameters: The formation of impurities due to incomplete reactions can be minimized by carefully controlling the synthesis conditions.
Stoichiometry: Using a slight excess of the reducing agent can help drive the reaction to completion, but a large excess should be avoided to prevent potential side reactions and complicate purification.
Temperature and Time: Maintaining the optimal reaction temperature and allowing sufficient time for the reaction to complete are critical. chemicalbook.com Monitoring the reaction's progress via chromatography (TLC or HPLC) is essential to determine the endpoint accurately. chemicalbook.com
Purification Techniques: After the reaction is complete, purification is necessary to remove any remaining impurities.
Recrystallization: This is a highly effective method for purifying crystalline solids like this compound. The choice of solvent is critical for effective separation from impurities. chemicalbook.com
Chromatography: For very high purity requirements, column chromatography can be employed to separate the desired product from structurally similar impurities.
By implementing these control measures, this compound can be synthesized with a high degree of purity, suitable for its intended applications.
Chemical Reactivity and Derivatization of 2 Amino 3,5 Dichloro Phenyl Methanol
Reactions Involving the Aromatic Amino Group
The nucleophilicity of the aromatic amino group is moderated by the electron-withdrawing effects of the two chlorine atoms on the phenyl ring. Despite this, it remains a key site for various chemical modifications, including acylation, sulfonylation, alkylation, arylation, and cyclization reactions to form heterocyclic systems.
The amino group of (2-Amino-3,5-dichloro-phenyl)-methanol readily undergoes acylation with acylating agents such as acyl halides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for protecting the amino group or for introducing new functionalities.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Product Class | General Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-(2-chloro-6-(hydroxymethyl)-4-aminophenyl)acetamide | Inert solvent (e.g., DCM, THF), base (e.g., pyridine, triethylamine) |
| Acylation | Benzoyl chloride | N-(2-chloro-6-(hydroxymethyl)-4-aminophenyl)benzamide | Schotten-Baumann conditions (e.g., NaOH(aq), DCM) |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-(2-chloro-6-(hydroxymethyl)-4-aminophenyl)-4-methylbenzenesulfonamide | Pyridine, 0°C to room temperature |
| Sulfonylation | Methanesulfonyl chloride (MsCl) | N-(2-chloro-6-(hydroxymethyl)-4-aminophenyl)methanesulfonamide | Inert solvent, triethylamine |
N-alkylation of the amino group can be achieved using various alkylating agents. Traditional methods may involve reaction with alkyl halides, though this can sometimes lead to over-alkylation, producing mixtures of secondary and tertiary amines. psu.eduacs.org More controlled and modern approaches include reductive amination with aldehydes or ketones, or using alcohols as alkylating agents in the presence of a suitable catalyst. researchgate.netrsc.org
N-arylation introduces an aryl group onto the nitrogen atom, a key transformation in the synthesis of many complex molecules. Copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are common strategies. These methods offer high selectivity for the formation of N-aryl bonds. mit.eduscilit.com
Table 2: N-Alkylation and N-Arylation Strategies
| Strategy | Reagent(s) | Product Type | Key Features |
|---|---|---|---|
| Direct Alkylation | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃) | Secondary or Tertiary Amine | Risk of over-alkylation. psu.edu |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | Controlled mono- or di-alkylation. |
| Borrowing Hydrogen | Alcohol, Transition metal catalyst (e.g., Co, Ru) | Secondary Amine | Green chemistry approach, water is the byproduct. researchgate.netrsc.org |
| Buchwald-Hartwig Amination | Aryl halide/triflate, Palladium catalyst, Ligand, Base | Diaryl Amine | Broad substrate scope, high efficiency. |
| Ullmann Condensation | Aryl halide, Copper catalyst, Base | Diaryl Amine | Classic method, often requires high temperatures. |
The bifunctional nature of this compound, possessing both an amine and an alcohol, makes it a valuable precursor for synthesizing N-heterocycles. The amino group can act as a nucleophile in cyclocondensation reactions with various electrophiles to construct rings. For instance, reaction with α,β-unsaturated ketones can lead to the formation of quinoline (B57606) derivatives through a Friedländer-type synthesis. researchgate.net Similarly, reactions with dicarbonyl compounds or their equivalents can be used to build various heterocyclic systems.
Table 3: Examples of Heterocycle Synthesis
| Reagent(s) | Resulting Heterocycle | Reaction Type |
|---|---|---|
| 1,3-Dicarbonyl compound | Quinolines | Friedländer Annulation |
| Phosgene or equivalent | Quinazoline-2,4-diones | Cyclocondensation |
| α-Haloketone | Dihydro-1,4-benzoxazines | Intramolecular Cyclization |
| Isothiocyanate | Benzothiazoles | Cyclization |
One of the most significant reactions of the aromatic amino group is diazotization, which involves treating the amine with nitrous acid (generated in-situ from sodium nitrite (B80452) and a strong acid) at low temperatures. researchgate.netyoutube.comorganic-chemistry.orgbyjus.com This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles.
The Sandmeyer reaction is a classic example, where copper(I) salts are used to catalyze the replacement of the diazonium group with halides (-Cl, -Br) or cyanide (-CN). wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com Other transformations include reaction with potassium iodide to introduce iodine, heating in water to introduce a hydroxyl group, or reaction with HBF₄ followed by heating (the Balz-Schiemann reaction) to introduce fluorine.
Table 4: Diazotization and Subsequent Transformations
| Reaction Name | Reagent(s) | Product Functional Group |
|---|---|---|
| Sandmeyer Reaction | CuCl / HCl | -Cl |
| Sandmeyer Reaction | CuBr / HBr | -Br |
| Sandmeyer Reaction | CuCN / KCN | -CN |
| Iodination | KI | -I |
| Hydroxylation | H₂O, H₂SO₄, heat | -OH |
| Balz-Schiemann | 1. HBF₄ 2. Heat | -F |
| Deamination | H₃PO₂ | -H |
Transformations of the Benzylic Hydroxyl Group
The primary benzylic alcohol functionality is another key site for chemical modification, primarily through oxidation reactions.
The benzylic hydroxyl group of this compound can be selectively oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk
Selective Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder and more selective oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation under anhydrous conditions. masterorganicchemistry.comlibretexts.org Catalytic systems, for example using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite (B82951) or a copper catalyst with oxygen, are also highly effective for the chemoselective oxidation of benzylic alcohols to aldehydes, often under mild conditions that tolerate other functional groups like the amino group. nih.govd-nb.infoorganic-chemistry.orgnih.gov
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ and sulfuric acid, known as the Jones reagent), or sodium dichromate (Na₂Cr₂O₇) in acidic conditions. libretexts.orglibretexts.orgncert.nic.inorganic-chemistry.org These reactions typically require heating under reflux to ensure the oxidation goes to completion. libretexts.org
Table 5: Oxidation of the Benzylic Hydroxyl Group
| Desired Product | Oxidizing Agent(s) | Typical Conditions | Classification |
|---|---|---|---|
| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | "Weak" Oxidant masterorganicchemistry.com |
| Aldehyde | Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂ | "Weak" Oxidant masterorganicchemistry.com |
| Aldehyde | TEMPO / NaOCl | Biphasic, 0°C | Catalytic System |
| Aldehyde | CuI / TEMPO / DMAP / O₂ | CH₃CN, Room Temp | Catalytic System nih.govnih.gov |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic, then acidic workup | "Strong" Oxidant masterorganicchemistry.comncert.nic.in |
| Carboxylic Acid | Chromic Acid (H₂CrO₄) / Jones Reagent | Acetone, 0°C to Room Temp | "Strong" Oxidant masterorganicchemistry.comlibretexts.org |
| Carboxylic Acid | Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Heat under reflux | "Strong" an" Oxidant libretexts.org |
Etherification and Esterification Reactions
The benzylic alcohol group of this compound can readily undergo etherification and esterification reactions, common transformations for benzyl (B1604629) alcohols.
Etherification: The synthesis of benzyl ethers from benzyl alcohols can be achieved under various conditions. For instance, chemoselective etherification can be performed using reagents that specifically target the benzylic hydroxyl group while leaving other functional groups, such as the primary amine, intact. One-pot oxidative transformations of alcohols can yield esters, and it has been shown that basic ionic liquids can effectively catalyze such reactions using oxygen as the oxidant under metal-free conditions. nih.gov For aminobenzyl alcohols specifically, metal-catalyzed reactions, including those involving iridium (III) complexes, can facilitate reactions with other alcohols to form ethers. researchgate.net
Esterification: The direct esterification of benzyl alcohols is a fundamental reaction, often catalyzed by acids. researchgate.net In the case of amino-substituted benzyl alcohols, the presence of the amino group must be considered. Methods developed for amino acids, which also contain both amino and carboxyl groups, can be adapted. For example, the use of an acid catalyst like p-toluenesulfonic acid in the presence of a benzyl alcohol can yield the corresponding benzyl ester. google.com Similarly, the reaction of this compound with carboxylic acids or their derivatives would be expected to form the corresponding esters.
| Reactant | Reaction Type | Potential Product |
| Methanol (B129727) | Etherification | (2-Amino-3,5-dichloro-phenyl)-methoxymethane |
| Acetic Anhydride (B1165640) | Esterification | (2-Amino-3,5-dichloro-phenyl)-methyl acetate (B1210297) |
| Benzoyl Chloride | Esterification | (2-Amino-3,5-dichloro-phenyl)-methyl benzoate |
Halogenation of the Hydroxyl Group
The conversion of the benzylic hydroxyl group into a halogen is a key step for further functionalization, particularly for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for transforming alcohols into alkyl chlorides. masterorganicchemistry.comorganicchemistrytutor.com
For substrates containing an amino group, the reaction conditions must be carefully controlled to prevent unwanted side reactions. A simple, one-pot preparation of cyclic amines via the chlorination of amino alcohols with SOCl₂ has been developed, which avoids the need for a classical N-protection/O-activation/cyclization/deprotection sequence. organic-chemistry.orgnih.gov This method involves the slow addition of the amino alcohol to SOCl₂, which suppresses side reactions by protonating the amine group. organic-chemistry.org This methodology can be applied to this compound to produce 1-(chloromethyl)-2-amino-3,5-dichlorobenzene. A similar procedure using thionyl chloride to convert 2-(N-isobutylamino)benzyl alcohol to the corresponding benzyl chloride has also been reported. google.com An alternative mild method for the highly chemoselective chlorination of benzyl alcohols uses 2,4,6-trichloro-1,3,5-triazine (TCT) catalyzed by dimethyl sulfoxide (B87167) (DMSO). thieme-connect.com
| Reagent | Reaction Type | Product |
| Thionyl Chloride (SOCl₂) | Halogenation | 1-(Chloromethyl)-2-amino-3,5-dichlorobenzene |
| Phosphorus Tribromide (PBr₃) | Halogenation | 1-(Bromomethyl)-2-amino-3,5-dichlorobenzene |
Nucleophilic Substitution Reactions at the Benzylic Position
Once the hydroxyl group has been converted into a good leaving group, such as a halide, the benzylic carbon becomes an electrophilic center susceptible to attack by various nucleophiles. viu.cachemguide.co.uklibretexts.org As a primary benzylic halide, 1-(chloromethyl)-2-amino-3,5-dichlorobenzene would be expected to react primarily through an Sₙ2 mechanism. ucalgary.calibretexts.org This pathway allows for the introduction of a wide range of functional groups at the benzylic position.
| Nucleophile | Reagent Example | Product |
| Cyanide | Sodium Cyanide (NaCN) | (2-Amino-3,5-dichlorophenyl)acetonitrile |
| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)-2-amino-3,5-dichlorobenzene |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Amino-3,5-dichloro-1-(phenylthiomethyl)benzene |
| Hydroxide | Sodium Hydroxide (NaOH) | This compound |
Electrophilic and Nucleophilic Aromatic Substitution on the Dichlorinated Phenyl Ring
The dichlorinated phenyl ring provides sites for further functionalization through aromatic substitution reactions, with the existing substituents directing the regiochemical outcome.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, guided by a Directed Metalation Group (DMG). wikipedia.orgorganic-chemistry.org A DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgresearchgate.net In this compound, both the amino group (-NH₂) and the hydroxymethyl group (-CH₂OH), or a protected version thereof, can act as DMGs. harvard.edu
The regioselectivity of lithiation on polysubstituted rings depends on the relative directing power of the groups and their positions. For 3,5-disubstituted systems, lithiation can occur at the C4 position, flanked by the two substituents. Indeed, a study on the lithiation of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane with butyllithium (B86547) showed that deprotonation occurred regioselectively at the C4 position of the dichlorophenyl ring. arkat-usa.org Alternatively, the amino group, being a potent DMG, could direct metalation to the C6 position. The hydroxymethyl group can also direct lithiation to its ortho position. researchgate.net The ultimate regioselectivity would likely depend on the specific reaction conditions and whether the hydroxyl or amino groups are protected.
| Directing Group(s) | Predicted Site of Lithiation | Potential Product (after quenching with E⁺) |
| -Cl, -Cl | C4 | (2-Amino-3,5-dichloro-4-E-phenyl)-methanol |
| -NH₂ | C6 | (2-Amino-3,5-dichloro-6-E-phenyl)-methanol |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The chlorine atoms on the phenyl ring serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. acs.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
Suzuki Coupling: This reaction couples aryl halides with boronic acids or their esters. nih.govresearchgate.net For this compound, both mono- and di-arylation are possible, depending on the stoichiometry and reaction conditions. Sequential coupling reactions can be used to introduce different aryl groups at the C3 and C5 positions. researchgate.net Studies on 2,3,5-trichloropyridine (B95902) have shown that Suzuki coupling can proceed efficiently in aqueous media with a palladium acetate catalyst, even without a ligand. nih.gov
| Reactant | Position(s) | Potential Product |
| Phenylboronic acid | C3 and/or C5 | (2-Amino-3(or 5)-chloro-5(or 3)-phenyl-phenyl)-methanol |
| 4-Methoxyphenylboronic acid | C3 and/or C5 | (2-Amino-3(or 5)-chloro-5(or 3)-(4-methoxyphenyl)-phenyl)-methanol |
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.org Heck reactions on halogenated anilines have been successfully implemented on an industrial scale. acs.org The reaction of this compound with various alkenes, such as acrylates or styrenes, would yield substituted styrenes or cinnamate (B1238496) derivatives, respectively.
| Reactant | Position(s) | Potential Product |
| Ethyl acrylate | C3 and/or C5 | Ethyl (E)-3-(2-amino-3(or 5)-chloro-5(or 3)-(hydroxymethyl)phenyl)acrylate |
| Styrene | C3 and/or C5 | (2-Amino-3(or 5)-chloro-5(or 3)-styryl-phenyl)-methanol |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. It is a vital tool for synthesizing arylalkynes. The reaction of this compound with terminal alkynes would install alkynyl moieties at the C3 and/or C5 positions, providing access to a range of conjugated systems.
| Reactant | Position(s) | Potential Product |
| Phenylacetylene | C3 and/or C5 | (2-Amino-3(or 5)-chloro-5(or 3)-(phenylethynyl)phenyl)-methanol |
| Trimethylsilylacetylene | C3 and/or C5 | (2-Amino-3(or 5)-chloro-5(or 3)-((trimethylsilyl)ethynyl)phenyl)-methanol |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer an efficient route to complex molecules. beilstein-journals.org this compound is a suitable candidate for MCRs due to its multiple reactive sites.
The compound can participate in MCRs directly, utilizing its amine and alcohol functionalities. For instance, 2-aminobenzyl alcohols can undergo three-component reactions with aldehydes and sulfoxides. researchgate.net Alternatively, the benzylic alcohol can be first oxidized to the corresponding aldehyde, 2-amino-3,5-dichlorobenzaldehyde (B1290416). nih.govepa.gov This aldehyde is a valuable intermediate for various MCRs. For example, 2-amino-3,5-dichlorobenzaldehyde has been used in reactions with indoles to synthesize quinoline derivatives. rsc.org Another approach involves a copper-mediated MCR of an amine, an aldehyde, and a source of difluorocarbene to generate α-aminoamide derivatives, a process that offers an alternative to the classical Ugi or Strecker reactions. nih.gov Such strategies allow for the rapid construction of diverse heterocyclic scaffolds from the this compound core.
| Reaction Type | Other Components | Potential Product Class |
| Friedländer Annulation (via aldehyde) | Ketone (e.g., cyclohexanone) | Substituted Tetrahydroacridine |
| Ugi-type Reaction (via aldehyde) | Amine, Isocyanide, Carboxylic Acid | Complex α-acylamino-carboxamide |
| Three-component quinoline synthesis | Aldehyde, Sulfoxide | Substituted Dichloroquinoline |
Insufficient Information for Article Generation
Following a comprehensive search of publicly available scientific literature and patent databases, it has been determined that there is insufficient specific information to generate the requested article on the "Stereoselective Transformations of this compound."
The performed searches aimed to identify detailed research findings concerning the enantioselective synthesis, kinetic resolution, or other stereoselective reactions involving the specific chemical compound this compound. While general methodologies for the stereoselective transformation of structurally related amino alcohols and amino acids are well-documented, specific studies and data pertaining to the dichlorinated phenyl methanol could not be located.
The user's request for a thorough, informative, and scientifically accurate article, complete with data tables on detailed research findings, cannot be fulfilled due to the absence of primary or secondary research literature focusing on this particular compound. The generation of the requested content under these circumstances would fall outside the required standards of scientific accuracy and would necessitate speculation, which is to be avoided.
Therefore, the creation of the article as per the provided outline and content requirements is not possible at this time. Should relevant research on the stereoselective transformations of this compound become publicly available in the future, the generation of such an article could be revisited.
A comprehensive search of scientific literature and chemical databases indicates a lack of specific theoretical and computational studies focused solely on the chemical compound This compound . While research exists for structurally similar molecules, such as other substituted anilines and benzyl alcohols, the detailed and specific data required to construct an in-depth article as per the provided outline is not available in the public domain.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, including specific data tables for HOMO-LUMO energies, conformational analyses, predicted spectroscopic data (NMR, IR, UV-Vis), and molecular modeling simulations for this compound.
The generation of such an article would be contingent on the existence of primary research where this specific molecule has been the subject of quantum chemical calculations and molecular dynamics simulations. Without such foundational research, any attempt to provide the requested data would be speculative and would not meet the required standards of scientific accuracy.
Theoretical and Computational Chemistry Studies on 2 Amino 3,5 Dichloro Phenyl Methanol
Reaction Mechanism Predictions using Computational Approaches
Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the prediction of likely reaction pathways. rsc.orgresearchgate.net Methods like Density Functional Theory (DFT) are employed to calculate the geometries and energies of reactants, transition states, and products. nih.gov This information is crucial for determining activation energies, which are the energy barriers that must be overcome for a reaction to occur.
For instance, in reactions involving aminobenzyl alcohols, computational models can predict how the molecule participates in complex reaction sequences, such as annulations to form quinolines. nih.gov The mechanism of such transformations, including the identification of key intermediates and transition states, can be meticulously detailed. DFT calculations can reveal how catalysts, such as guanidines in the aminolysis of carbonates, lower the energy barrier by creating specific interactions like hydrogen bonds, thereby facilitating different reaction pathways for aromatic versus aliphatic amines. rsc.org
A representative example from a study on a related system illustrates how activation energies for different pathways can be compared. The formation of an amino(phenyl)methanol intermediate, a structural feature present in the target molecule, can proceed through various routes depending on the reaction environment. Computational analysis quantifies the energy requirements for each step.
Table 1: Illustrative Calculated Activation Energies for a Reaction Step This table presents example data from a related system to demonstrate the type of information generated in reaction mechanism studies. Specific values for (2-Amino-3,5-dichloro-phenyl)-methanol would require a dedicated computational study.
| Reaction Pathway | Catalyst/Solvent Condition | Calculated Activation Energy (kcal/mol) |
| Pathway A | Uncatalyzed (Gas Phase) | 49.4 |
| Pathway B | Solvated | 35.8 |
| Pathway C | Cation Catalyzed | 20.4 |
This data clearly shows how the presence of a solvent or catalyst can dramatically lower the activation energy, making a reaction more favorable. Similar computational approaches could be applied to predict the reactivity of the methanol (B129727) group in this compound, for example, in oxidation reactions to form the corresponding aldehyde. nih.gov
Structure-Reactivity Relationship Studies of this compound and its Analogues
Structure-reactivity relationship studies aim to understand how modifying a molecule's structure affects its chemical reactivity. uni-bonn.de Computationally, this is often achieved by analyzing how substituents influence the electronic properties of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier molecular orbitals (the HOMO-LUMO gap) is a critical indicator of chemical stability and reactivity. nih.govmuni.cz A smaller gap generally implies higher reactivity. nih.govmuni.cz
Studies on dichlorinated isomers of other aromatic systems provide direct insight into how chlorine atom placement affects stability and electronic parameters. nih.govresearchgate.net For example, a DFT study on various dichloro-substituted chalcone (B49325) isomers revealed that the (3,5)-dichloro isomer was the most stable among the series, which was correlated with its specific electronic properties. nih.gov The (2,6)-dichloro isomer, by contrast, was the least reactive, a fact attributed to its larger HOMO-LUMO energy gap. nih.gov
These findings can be extrapolated to understand the potential reactivity of this compound compared to its isomers, such as (2-Amino-4,6-dichloro-phenyl)-methanol or (2-Amino-3,4-dichloro-phenyl)-methanol. A computational analysis would likely reveal different HOMO-LUMO gaps and charge distributions for each isomer, leading to different predicted reactivities.
Table 2: Example Computational Data for Dichloro-Substituted Aromatic Analogues This table contains representative data from a study on dichlorinated chalcone isomers to illustrate how substituent position influences key electronic descriptors. The trends are informative for predicting the behavior of this compound analogues. nih.govresearchgate.net
| Dichloro-Substituent Position | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Relative Reactivity |
| 2,5-dichloro | -6.45 | -2.31 | 4.14 | Moderate |
| 2,6-dichloro | -6.51 | -2.18 | 4.33 | Low |
| 3,4-dichloro | -6.53 | -2.40 | 4.13 | High |
| 3,5-dichloro | -6.62 | -2.34 | 4.28 | Moderate-Low |
As shown in the illustrative data, moving the chlorine atoms around the ring alters the frontier orbital energies and the energy gap. researchgate.net A smaller gap, as seen in the 3,4-dichloro analogue, suggests greater polarizability and higher chemical reactivity. nih.gov Such computational analyses are invaluable for rationally designing molecules with desired reactivity profiles and for understanding the behavior of existing chemical entities. nih.govmdpi.com
Advanced Analytical Characterization Methodologies for 2 Amino 3,5 Dichloro Phenyl Methanol and Its Derivatives
High-Resolution Spectroscopic Techniques
High-resolution spectroscopic methods are indispensable for the unambiguous elucidation of the molecular structure of (2-Amino-3,5-dichloro-phenyl)-methanol. These techniques probe the interactions of the molecule with electromagnetic radiation, providing insights into its atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution and the solid state. For a molecule like this compound, with its distinct proton and carbon environments, advanced NMR techniques are particularly informative.
Two-Dimensional (2D) NMR Spectroscopy provides correlation maps between different nuclei, which helps in assigning the signals observed in the one-dimensional (1D) ¹H and ¹³C NMR spectra. Key 2D NMR experiments for the structural elucidation of this compound would include:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the aromatic protons and potentially between the methylene (B1212753) protons of the methanol (B129727) group and the hydroxyl proton, depending on the solvent and concentration.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's three-dimensional structure.
Solid-State NMR (ssNMR) is employed to study the structure and dynamics of materials in the solid state. nih.gov For halogenated aromatic compounds like this compound, ssNMR can provide unique insights into the local environment of the chlorine atoms through the study of quadrupolar nuclei like ³⁵Cl and ³⁷Cl. nih.govwiley.com It can also reveal information about polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure.
Expected NMR Data:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 115 - 130 |
| C-NH₂ | - | 140 - 150 |
| C-Cl | - | 120 - 135 |
| CH₂OH | ~4.5 | ~60 |
| OH | Variable | - |
Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending on the solvent and concentration.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the calculation of the molecular formula, providing strong evidence for the compound's identity.
Exact Mass Determination: For this compound (C₇H₇Cl₂NO), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured mass that is very close to the calculated value, confirming the elemental composition.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments provide valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. For this compound, characteristic fragmentation patterns would be expected based on its functional groups. nih.govlibretexts.org
Alpha-Cleavage: The bond between the aromatic ring and the methanol group can break, leading to the formation of a resonance-stabilized benzylic cation. libretexts.org
Dehydration: Loss of a water molecule (H₂O) from the methanol group is a common fragmentation pathway for alcohols. libretexts.org
Loss of Functional Groups: Fragmentation may also involve the loss of the amino group (NH₂) or chlorine atoms (Cl).
Table 2: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [M+H]⁺ | C₇H₈Cl₂NO⁺ | 208.0032 |
| [M-H₂O+H]⁺ | C₇H₆Cl₂N⁺ | 190.0004 |
| [M-CH₂OH+H]⁺ | C₆H₅Cl₂N⁺ | 177.9848 |
Note: m/z values are for the most abundant isotopes.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:
O-H Stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group of the methanol moiety.
N-H Stretch: Two sharp bands in the IR spectrum, usually between 3300 and 3500 cm⁻¹, characteristic of the primary amino group. researchgate.net
C-H Stretch: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range.
C-O Stretch: The C-O stretching of the primary alcohol will likely appear in the 1000-1075 cm⁻¹ region.
C-Cl Stretch: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org
For this compound, the presence of the aromatic ring with amino and chloro substituents will give rise to characteristic absorption bands. The expected electronic transitions include:
π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene (B151609) ring. These are typically high-energy transitions, resulting in strong absorption bands in the UV region.
n → π* Transitions: These transitions involve the excitation of non-bonding electrons (from the nitrogen of the amino group and the oxygen of the methanol group) to antibonding π* orbitals of the aromatic ring. These are generally lower in energy and intensity compared to π → π* transitions. shu.ac.uk
The positions of the absorption maxima (λ_max) will be influenced by the substituents on the benzene ring. The amino group, being an auxochrome, is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The chlorine atoms may also influence the absorption spectrum. The electronic transitions of similar molecules like phenol (B47542) and para-chlorophenol can provide a basis for interpreting the spectrum of the target compound. researchgate.net
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from any impurities and for accurately assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. arlok.com A robust and validated HPLC method is crucial for determining the purity of this compound.
Method Development: A typical reversed-phase HPLC (RP-HPLC) method would be suitable for this compound. The key components of the method would include:
Column: A C18 or C8 stationary phase would likely provide good retention and separation.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic modifier is increased over time, may be necessary to ensure the elution of all components with good peak shape.
Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance (determined from the UV-Vis spectrum) would be appropriate. A photodiode array (PDA) detector can provide spectral information for peak identification and purity assessment.
Method Validation: Once developed, the HPLC method must be validated according to established guidelines (e.g., ICH) to ensure its reliability. The validation parameters would include:
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.
Linearity: The demonstration of a linear relationship between the detector response and the concentration of the analyte over a defined range.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
The development and validation of such an HPLC method would be essential for the quality control and purity assessment of this compound. austinpublishinggroup.commiamioh.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the synthesis of this compound, GC-MS is instrumental in detecting and identifying potential volatile by-products, which can provide insights into reaction pathways and impurity profiles. The high resolution of gas chromatography combined with the high sensitivity and identification capabilities of mass spectrometry makes it an essential tool for quality control. mdpi.com
Volatile by-products in the synthesis of this compound can originate from starting materials, side reactions, or degradation of the final product. For instance, if the synthesis involves the reduction of a corresponding carbonyl compound, residual starting material or over-reduced products could be present. GC-MS analysis involves injecting a vaporized sample into a GC column, where compounds are separated based on their boiling points and affinity for the stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and identification by comparison to spectral libraries. mdpi.com
A typical GC-MS analysis for quality control might identify by-products such as residual solvents or precursors. The table below illustrates hypothetical volatile by-products that could be identified in a sample of this compound.
| Potential By-product | Retention Time (min) | Key Mass Fragments (m/z) |
| Toluene (Solvent) | 4.2 | 91, 92, 65 |
| 2-Amino-3,5-dichlorobenzaldehyde (B1290416) | 12.5 | 188, 160, 125 |
| 3,5-dichloroaniline | 10.8 | 161, 126, 90 |
This table is illustrative and based on typical impurities found in related synthetic processes.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are critical in pharmaceutical development. Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations, offering several advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, reduced solvent consumption, and higher efficiency. chromatographyonline.comresearchgate.net
SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. chromatographyonline.com CO₂ is favored for its mild critical properties, non-toxicity, and non-flammability. To separate highly polar compounds like amines, polar organic modifiers such as methanol or ethanol (B145695) are added to the CO₂ mobile phase. chromatographyonline.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with phenylcarbamate derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are widely used and have demonstrated high efficiency in resolving a broad range of racemic compounds, including primary amines. chromatographyonline.comnih.gov The choice of CSP, modifier, and additives (like acids or bases) plays a crucial role in achieving optimal enantioselectivity. chromatographyonline.comtandfonline.com
A screening protocol for the chiral separation of this compound using SFC might involve testing several different CSPs with a standard set of mobile phase conditions, as detailed in the table below.
| Chiral Stationary Phase (CSP) | Mobile Phase (CO₂/Modifier) | Modifier | Additive | Back Pressure (bar) | Temperature (°C) |
| Cellulose-tris(3,5-dimethylphenylcarbamate) | 80/20 | Methanol | 0.2% TFA | 150 | 40 |
| Amylose-tris(3,5-dimethylphenylcarbamate) | 80/20 | Methanol | 0.2% TFA | 150 | 40 |
| Cellulose-tris(3,5-dichlorophenylcarbamate) | 85/15 | Ethanol | 0.2% DEA | 150 | 35 |
| Crown Ether-based CSP | 90/10 | Methanol | 0.3% TFA | 120 | 35 |
TFA: Trifluoroacetic Acid, DEA: Diethylamine. This table represents typical starting conditions for SFC chiral method development.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound like this compound.
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction (SCXRD) analysis provides an unambiguous determination of a molecule's solid-state structure. To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, revealing the precise location of each atom.
The following table presents representative crystallographic data that could be obtained for this compound, based on findings for similar dichlorophenyl derivatives. researchgate.netnih.gov
| Parameter | Example Value |
| Chemical Formula | C₇H₇Cl₂NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.421 (3) |
| b (Å) | 27.617 (6) |
| c (Å) | 12.501 (4) |
| β (°) | 98.55 (2) |
| Volume (ų) | 3215.1 (1) |
| Z (molecules/unit cell) | 8 |
| Key Bond Length (C-Cl) | 1.74 Å |
| Key Bond Angle (Cl-C-C) | 120.1° |
| Hydrogen Bond (N-H···O) | D-H: 0.88 Å, H···A: 2.26 Å, D···A: 3.05 Å |
Data is hypothetical and derived from published structures of similar molecules for illustrative purposes. researchgate.net
Powder X-ray Diffraction for Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which are critical for pharmaceutical applications. Powder X-ray Diffraction (PXRD) is the primary analytical technique used to identify and characterize different polymorphic forms of a substance.
Unlike SCXRD, PXRD is performed on a polycrystalline powder sample. The sample is exposed to an X-ray beam, and the detector measures the diffraction angle (2θ) and intensity of the scattered X-rays. Each crystalline phase produces a unique diffraction pattern, characterized by a specific set of peaks at different 2θ angles. Therefore, different polymorphs of this compound would generate distinct PXRD patterns.
By comparing the PXRD pattern of a new batch to established reference patterns, one can confirm the polymorphic form, detect the presence of other forms, or identify amorphous content. This is crucial for ensuring batch-to-batch consistency in manufacturing.
The table below illustrates hypothetical PXRD data for two distinct polymorphs of this compound.
| Polymorph Form I | Polymorph Form II |
| Peak Position (°2θ) | Peak Position (°2θ) |
| 8.5 | 9.2 |
| 12.3 | 11.5 |
| 15.8 | 16.1 |
| 19.1 | 20.4 |
| 21.7 | 22.9 |
| 25.0 | 26.3 |
This table shows representative peak positions to illustrate the distinct patterns of different polymorphs.
Thermal Analysis Techniques (e.g., TGA, DSC) for Purity and Stability Assessment (excluding decomposition related to safety)
Thermal analysis techniques are essential for characterizing the physical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing the purity and thermal stability of compounds like this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. TGA is highly effective for quantifying volatile content, such as residual solvents or water (moisture). mt.com A typical TGA thermogram for this compound would show a flat baseline until a temperature is reached where a mass loss event occurs. A step-wise mass loss at temperatures below the boiling point of the main compound often corresponds to the evaporation of solvents, and the percentage of mass lost can be directly correlated to the amount of solvent present in the sample.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect thermal events such as melting, crystallization, and solid-solid phase transitions. For a pure crystalline substance, DSC analysis shows a sharp endothermic peak corresponding to its melting point. The presence of impurities typically broadens this peak and lowers the melting point. mt.com
In stability studies, DSC can be used to monitor changes in the material over time or under stress conditions. For the related compound 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), DSC studies conducted at various heating rates showed a strong exothermic peak between 350-425°C. semanticscholar.orgresearchgate.net The onset temperature (T₀) and peak temperature (Tₚₑₐₖ) of thermal events shift to higher temperatures as the heating rate increases, a phenomenon known as thermal hysteresis. semanticscholar.org This data is crucial for understanding the thermal behavior of the compound.
The following table summarizes DSC data for ADMBA, a structurally similar compound, illustrating the type of information obtained from such an analysis.
| Heating Rate (β, °C/min) | Onset Temperature (T₀, °C) | Peak Temperature (Tₚₑₐₖ, °C) | Heat of Decomposition (ΔH, J/g) |
| 0.5 | 345.82 | 358.11 | -847.45 |
| 1.0 | 355.84 | 367.72 | -850.31 |
| 2.0 | 368.51 | 379.83 | -851.64 |
| 4.0 | 383.63 | 394.13 | -855.23 |
| 8.0 | 402.01 | 411.37 | -857.42 |
Data adapted from studies on 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA). semanticscholar.orgresearchgate.net
Applications of 2 Amino 3,5 Dichloro Phenyl Methanol As a Key Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
The dual functionality of the amino and methanol (B129727) groups, positioned ortho to each other on a dichlorinated benzene (B151609) ring, allows for a variety of cyclization and condensation reactions, establishing (2-Amino-3,5-dichloro-phenyl)-methanol as a fundamental building block in organic synthesis.
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science. d-nb.info, mdpi.com, nih.gov this compound serves as an excellent starting material for the synthesis of fused nitrogen-containing heterocyclic systems, most notably quinazolines. researchgate.net The synthesis of quinazolines often involves the reaction of a 2-aminoaryl alcohol with amides, nitriles, or aldehydes. nih.gov, organic-chemistry.org
The transformation leverages the aminobenzyl alcohol moiety in a process frequently referred to as Acceptorless Dehydrogenative Coupling (ADC). nih.gov In this type of reaction, the alcohol is first oxidized in situ to an aldehyde, which then condenses with the neighboring amine and another reactant (like an amide or nitrile) to form the heterocyclic ring. This process is highly atom-economical as it typically releases only hydrogen and water as byproducts. nih.gov
Various transition-metal catalysts have been developed to facilitate this transformation efficiently. Catalytic systems based on manganese (Mn), cobalt (Co), iron (Fe), and iridium (Ir) have proven effective in promoting the dehydrogenative cyclization of 2-aminoaryl alcohols to yield quinazolines. nih.gov, organic-chemistry.org These methods are valued for their broad substrate compatibility and often operate under mild, ligand-free conditions. nih.gov For instance, a cobalt-catalyzed one-pot reaction between 2-aminoaryl alcohols and nitriles in the presence of air provides an environmentally benign route to quinazolines in high yields. organic-chemistry.org
| Catalyst System | Reactant Partner | Key Features | Yield Range | Reference |
|---|---|---|---|---|
| Mn(I) complex with NNN-tridentate ligand | Primary Amides | Phosphine-free ligand system | 58–81% | nih.gov |
| FeCl₂·4H₂O with phenanthroline | Benzamides | Broad substrate scope; H₂ and H₂O as byproducts | 43–92% | nih.gov |
| Co(OAc)₂·4H₂O | Nitriles | Ligand-free, mild conditions, uses air as oxidant | Up to 95% | nih.gov, organic-chemistry.org |
| Iridium Catalyst | Amides or Nitriles | High atom-economy, excellent yields | Excellent | organic-chemistry.org |
| Copper Catalyst with Cerium Nitrate | Aldehydes | Convenient and practical one-pot method | Good | organic-chemistry.org |
Beyond common heterocycles, this compound is a precursor for constructing more complex, fused aromatic systems like acridones. Acridones are polycyclic aromatic compounds that form the core of several natural products and biologically active molecules. nih.gov, researchgate.net The synthesis of the acridone (B373769) scaffold often involves the cyclization of an N-phenylanthranilic acid derivative.
While not a direct reaction, this compound can be conceptually transformed into a suitable intermediate for acridone synthesis. For example, oxidation of the methanol group to a carboxylic acid would yield 2-amino-3,5-dichlorobenzoic acid. This key intermediate can then undergo reactions like the Ullmann condensation with a suitable aromatic partner, followed by acid-catalyzed cyclization (e.g., using polyphosphoric acid) to form the tricyclic acridone core. researchgate.net The presence of the dichloro-substituents on the final acridone molecule provides handles for further functionalization, enabling the synthesis of a diverse library of derivatives.
Contributions to the Development of New Synthetic Methodologies
The reactivity of substrates like this compound has spurred the development of novel and more sustainable synthetic methods. nih.gov The drive to form complex molecules from simple, readily available starting materials has led to significant innovations in catalysis and reaction design. nih.gov
The synthesis of quinazolines from 2-aminoaryl alcohols is a prime example of this trend. It showcases the power of transition-metal-catalyzed dehydrogenative coupling, a strategy that avoids the pre-oxidation of the alcohol and minimizes the use of stoichiometric oxidants. nih.gov, organic-chemistry.org This approach aligns with the principles of green chemistry by maximizing atom economy and reducing waste. nih.gov The development of catalysts using earth-abundant and cost-effective metals like iron and cobalt for these transformations further enhances their sustainability and industrial applicability. nih.gov, organic-chemistry.org
Strategies for Scaling Up Production of this compound for Industrial Chemical Synthesis
For an intermediate to be truly useful in industrial applications, its synthesis must be cost-effective, high-yielding, and scalable. While direct public-domain literature on the industrial scale-up of this compound is limited, strategies can be inferred from patents detailing the synthesis of structurally similar and commercially important compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide, a key intermediate for pesticides. google.com, patsnap.com
A common industrial strategy involves a "one-pot" synthesis to maximize efficiency and minimize handling of intermediates. A plausible and economical route could start from a readily available precursor like isatoic anhydride (B1165640). The synthesis would proceed in two main steps within the same process stream:
Amine Formation : The isatoic anhydride ring is opened by a reducing agent to form the 2-aminobenzyl alcohol moiety.
Chlorination : The resulting aminobenzyl alcohol is then chlorinated. For industrial-scale production, the choice of chlorinating agent is critical. While reagents like N-chlorosuccinimide (NCS) are effective, they are costly and generate significant waste. An alternative, as demonstrated in related syntheses, is the use of trichloroisocyanuric acid (TCCA). google.com, patsnap.com TCCA is a high-reactivity chlorinating agent that is more economical. A significant advantage is that its byproduct, cyanuric acid, can be easily separated from the desired product by adjusting the pH; the byproduct forms a water-soluble salt under alkaline conditions, while the product precipitates and can be isolated by filtration. google.com
This one-pot approach, combined with a cost-effective and easily separable chlorinating agent, offers a robust strategy for industrial production. The focus on high yields (often exceeding 90%), high purity, and minimal environmental pollution are key considerations for successful scale-up. google.com, patsnap.com
| Parameter | Industrial Strategy | Rationale | Reference |
|---|---|---|---|
| Starting Material | Isatoic Anhydride | Economical and readily available bulk chemical. | google.com, patsnap.com |
| Reaction Type | One-Pot Synthesis | Reduces operational complexity, cost, and processing time. | google.com |
| Chlorinating Agent | Trichloroisocyanuric Acid (TCCA) | High reactivity, cost-effective, and byproduct is easily removed. | google.com, patsnap.com |
| Purification | pH adjustment and filtration | Simple, effective method to separate the product from the chlorination byproduct. | google.com |
| Process Goals | High yield (>90%), high purity (>96%) | Maximizes economic return and ensures quality for subsequent synthetic steps. | google.com |
Future Research Horizons in this compound Chemistry
The synthetic versatility of halogenated aromatic compounds has positioned them as crucial building blocks in organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. Among these, this compound is a compound of growing interest due to its unique substitution pattern, which offers multiple reactive sites for further chemical transformations. This article explores the prospective research avenues for this compound, focusing on novel reactivity, asymmetric synthesis, applications in catalysis and materials, computational design, and sustainable production methods.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare (2-Amino-3,5-dichloro-phenyl)-methanol?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, reacting 3,5-dichloro-2-hydroxybenzaldehyde with amines in methanol under reflux conditions yields derivatives with similar structural motifs . Purification often involves crystallization (e.g., ethanol), with yields around 76% and melting points consistent with literature (e.g., 192.9–193.5°C) .
- Example Protocol :
| Reagent 1 | Reagent 2 | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| 3,5-Dichloro-2-hydroxybenzaldehyde | 4-aminophenol | Methanol | Reflux | 1 hr | 76% |
Q. How is this compound detected and quantified in pharmaceutical impurity profiling?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (215 nm) is standard. A C18 column (4 mm × 12.5 cm, 5 µm) and mobile phase (phosphate buffer:methanol:acetonitrile = 60:20:20) at 0.5 mL/min effectively separate it from related substances . Calibration curves using reference standards (e.g., 100 µg/mL stock in methanol) ensure quantification accuracy.
Q. What crystallographic techniques are used to determine its molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. For example, centrosymmetric space group has been reported for structurally related compounds, with hydrogen bonding (e.g., O–H⋯N) stabilizing the crystal lattice . Data-to-parameter ratios >16.8 and R factors <0.042 ensure reliability .
Advanced Research Questions
Q. How can contradictory analytical results (e.g., HPLC vs. NMR purity) be resolved for this compound?
- Methodological Answer : Cross-validation using orthogonal techniques is critical:
- HPLC-MS : Confirms molecular ion peaks (e.g., [M−H]⁻ at m/z 343.9551) .
- NMR : Verify integration ratios (e.g., aromatic protons vs. –CH2OH).
- Spiking Experiments : Add reference standards to confirm retention times .
- Case Study : Discrepancies in purity assessments may arise from isomeric impurities, resolved via 2D NMR (e.g., NOESY for spatial proximity) .
Q. What strategies improve synthetic yield and regioselectivity in halogenated analogs?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity for dichloro derivatives .
- Catalysis : Palladium catalysts improve coupling efficiency in aryl halide intermediates .
- Temperature Control : Lower temps (0–5°C) reduce side reactions during nitro-group reductions .
Q. How do crystal packing interactions influence its stability and solubility?
- Methodological Answer : SCXRD reveals intramolecular O–H⋯N hydrogen bonds and intermolecular O–H⋯O networks, which reduce solubility in non-polar solvents. Dihedral angles between aromatic rings (e.g., 76.4°) impact molecular planarity and packing density . Computational modeling (e.g., Mercury CSD) predicts lattice energy and hygroscopicity risks .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points or spectral data?
- Methodological Answer :
- Purity Verification : Recrystallize samples and compare DSC thermograms .
- Spectral Libraries : Cross-check with databases (e.g., PubChem CID 217242 for ¹H NMR) .
- Crystallographic Validation : Confirm polymorphic forms via SCXRD; e.g., chair vs. boat cyclohexane conformers alter melting points .
Applications in Academic Research
Q. What role does this compound play in studying structure-activity relationships (SAR) of halogenated aromatics?
- Methodological Answer : As a model for halogen interactions, it helps quantify steric/electronic effects. For example:
- Electron-Withdrawing Effects : Chlorine substituents increase acidity of the –OH group (pKa ~8.5 vs. ~10.5 for non-halogenated analogs) .
- Hydrogen Bonding : Comparative studies with dibromo analogs (e.g., 2-Amino-3,5-dibromophenyl-methanol) reveal Cl’s weaker electronegativity but similar steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
